Ethyl 1,2,2,3,3,4,5,5,6-nonadeuteriopiperidine-4-carboxylate
CAS No.: 1219803-75-4
Cat. No.: VC0090269
Molecular Formula: C8H6D9NO2
Molecular Weight: 166.265656
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1219803-75-4 |
|---|---|
| Molecular Formula | C8H6D9NO2 |
| Molecular Weight | 166.265656 |
| IUPAC Name | ethyl 1,2,2,3,3,4,5,5,6-nonadeuteriopiperidine-4-carboxylate |
| Standard InChI | InChI=1S/C8H15NO2/c1-2-11-8(10)7-3-5-9-6-4-7/h7,9H,2-6H2,1H3/i3D2,4D2,5D,6D2,7D/hD |
| SMILES | CCOC(=O)C1CCNCC1 |
Introduction
Ethyl 1,2,2,3,3,4,5,5,6-nonadeuteriopiperidine-4-carboxylate is a deuterated analog of ethyl piperidine-4-carboxylate. Deuterated compounds are used extensively in research for their ability to provide detailed insights into chemical reactions and biological processes due to the distinct properties of deuterium compared to hydrogen. This compound is particularly useful in studies requiring isotopic labeling for analytical purposes.
Synthesis and Preparation
The synthesis of deuterated compounds typically involves the use of deuterium-labeled starting materials or solvents. For Ethyl 1,2,2,3,3,4,5,5,6-nonadeuteriopiperidine-4-carboxylate, the synthesis might involve the reaction of a deuterated piperidine derivative with ethyl chloroformate or a similar reagent.
Synthesis Steps:
-
Starting Material Preparation: Obtain or synthesize the deuterated piperidine derivative.
-
Reaction Conditions: React the deuterated piperidine with ethyl chloroformate in a suitable solvent under controlled conditions.
-
Purification: Use techniques like chromatography to purify the product.
Applications and Research Findings
Deuterated compounds like Ethyl 1,2,2,3,3,4,5,5,6-nonadeuteriopiperidine-4-carboxylate are valuable in various research fields, including pharmacology and biochemistry. They are used in mass spectrometry for quantitative analysis, in NMR spectroscopy for structural elucidation, and in metabolic studies to trace the fate of compounds in biological systems.
Applications:
-
Pharmacokinetic Studies: To understand how drugs are metabolized and distributed within the body.
-
Metabolic Pathway Elucidation: To trace the metabolic pathways of compounds in biological systems.
-
Structural Biology: To determine the structure of proteins and other biomolecules using NMR spectroscopy.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume